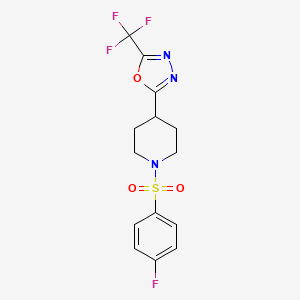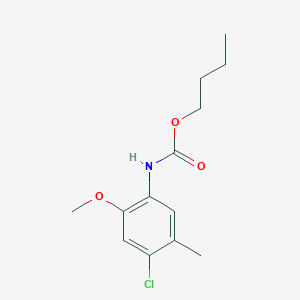![molecular formula C22H20N4O3 B2545595 1-(4-((1-(3,4-ジメチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)オキシ)-3-メトキシフェニル)エタノン CAS No. 872623-36-4](/img/structure/B2545595.png)
1-(4-((1-(3,4-ジメチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)オキシ)-3-メトキシフェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone is a compound characterized by its unique chemical structure, which combines a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a methoxyphenyl group linked through an ethanone moiety
科学的研究の応用
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone has diverse applications:
Chemistry: : Acts as a key intermediate in the synthesis of various heterocyclic compounds. Used in the study of organic reaction mechanisms.
Biology: : Explored for its potential as an enzyme inhibitor due to the pyrazolo[3,4-d]pyrimidine core, which is known to interact with ATP-binding sites.
Medicine: : Investigated for its therapeutic potential in oncology as it may inhibit specific kinase pathways implicated in cancer cell proliferation.
Industry: : Used in the development of novel agrochemicals and material sciences for its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone typically involves multi-step organic reactions.
Initial Preparation: : The synthesis begins with the preparation of 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl compound. This is achieved by reacting 3,4-dimethylaniline with appropriate pyrazole derivatives under conditions like refluxing in ethanol or using catalytic amounts of an acid such as HCl.
Intermediate Formation: : The pyrazolo[3,4-d]pyrimidine intermediate is then subjected to alkylation reactions using halomethoxybenzenes under base conditions, e.g., using K2CO3 in DMF (dimethylformamide) as solvent.
Final Step: : The final product, 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone, is obtained by acetylation of the methoxyphenyl intermediate using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, optimized and scalable methods involve similar reaction pathways but with enhanced efficiency and yield. The processes often incorporate automated reactor systems, continuous flow chemistry techniques, and catalytic processes to streamline the steps and minimize by-products.
化学反応の分析
1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone can participate in various chemical reactions:
Oxidation: : The methoxy group can undergo oxidative demethylation using reagents like H2O2 or KMnO4 to form the corresponding phenol.
Reduction: : The carbonyl (ethanone) group can be reduced to an alcohol using reagents like LiAlH4 or NaBH4.
Substitution: : The methoxy group can be substituted with nucleophiles under conditions like heating with strong bases or nucleophiles (e.g., NaH or alkoxides).
Aromatic Electrophilic Substitution: : Reactions such as nitration, sulfonation, and halogenation can occur on the aromatic rings under suitable conditions with reagents like HNO3, SO3, and halogens, respectively.
作用機序
The compound exerts its effects primarily through interaction with molecular targets like enzymes and receptors.
Molecular Targets: : The pyrazolo[3,4-d]pyrimidine moiety can inhibit kinase enzymes by mimicking ATP, thus blocking phosphorylation processes crucial for cell signaling.
Pathways Involved: : The blockade of kinase pathways can impede cancer cell growth and proliferation, making it a potential anti-cancer agent.
類似化合物との比較
When compared to similar compounds:
Pyrazolopyrimidines: : While other pyrazolo[3,4-d]pyrimidine derivatives also exhibit kinase inhibition, the presence of the dimethylphenyl and methoxyphenyl groups in this compound enhances its specificity and binding affinity.
Ethanone Derivatives: : Other ethanone-linked compounds may have broader reactivity but lack the targeted biochemical interactions seen with 1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone.
Similar Compounds
1-(4-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
1-(4-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
特性
IUPAC Name |
1-[4-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-5-7-17(9-14(13)2)26-21-18(11-25-26)22(24-12-23-21)29-19-8-6-16(15(3)27)10-20(19)28-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFAIKBIOILJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545520.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545522.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2545523.png)



![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2545528.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)



![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)
